![molecular formula C21H24FN7OS B4583860 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4583860.png)
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea typically involves multi-step reactions, starting from simple precursors. For instance, Saeed et al. (2010) described the synthesis and characterization of a related thiourea compound, emphasizing the utility of GC–MS, elemental analyses, and spectroscopic techniques for its characterization (Saeed, Erben, Abbas, & Flörke, 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often elucidated using X-ray crystallography, providing insights into their conformation and molecular interactions. The work by Saeed et al. (2011) on a fluorophenyl thiourea compound highlighted the almost planar nature of the carbonyl and thiourea groups and the antiperiplanar conformation adopted by the compound, supported by X-ray diffraction data (Saeed, Shaheen, & Bolte, 2011).
Chemical Reactions and Properties
Thiourea compounds can undergo various chemical reactions due to the reactivity of their functional groups. For example, the reactivity of thiourea with isothiocyanates and diamines under different conditions can lead to a variety of derivatives with potential biological activities, as demonstrated by Xiao et al. (2009) through ultrasound-promoted synthesis (Xiao, Liu, & Li, 2009).
Scientific Research Applications
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
A study investigated the synthesis of fluoro-substituted compounds, including those related to the chemical structure of interest, demonstrating anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to a reference drug. This research highlights the compound's potential application in developing novel anticancer agents (Hammam et al., 2005).
Thiazole-Aminopiperidine Hybrid Analogues as Novel Mycobacterium tuberculosis GyrB Inhibitors
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium tuberculosis, demonstrating significant potential as GyrB ATPase inhibitors. This suggests the compound's utility in developing treatments for tuberculosis (Jeankumar et al., 2013).
Synthesis and Characterisation of Thiourea Derivatives
Research on thiourea derivatives, including fluorophenyl groups, was conducted to understand their structural and vibrational properties. These studies contribute to the design of molecules with specific biological activities by providing insights into the molecular structure and function relationship (Saeed et al., 2010).
Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors
A series of compounds were designed and synthesized for their in vitro activity against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay. The study identified promising compounds with significant activity, indicating the compound's application in developing antituberculosis therapies (Jeankumar et al., 2013).
Synthesis of Some Thiopyrimidine and Thiazolopyrimidines
The synthesis of N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives was reported, showing antimicrobial activities. This research outlines the compound's utility in synthesizing derivatives with potential applications as antimicrobial agents (Hawas et al., 2012).
properties
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-3-[1-methyl-5-(piperidine-1-carbonyl)pyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7OS/c1-27-19(20(30)28-10-5-2-6-11-28)17(13-23-27)24-21(31)25-18-9-12-29(26-18)14-15-7-3-4-8-16(15)22/h3-4,7-9,12-13H,2,5-6,10-11,14H2,1H3,(H2,24,25,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMSKWLRBRVMMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=S)NC2=NN(C=C2)CC3=CC=CC=C3F)C(=O)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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